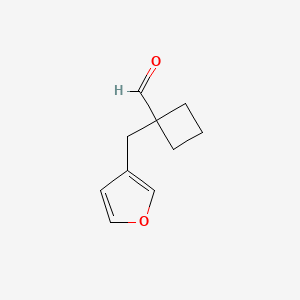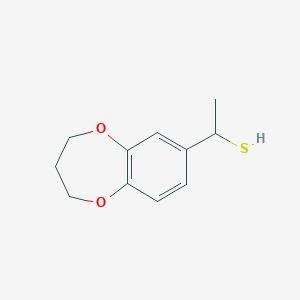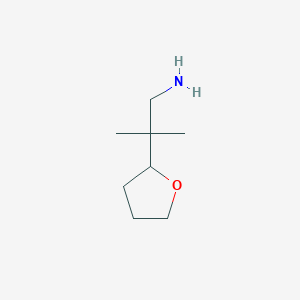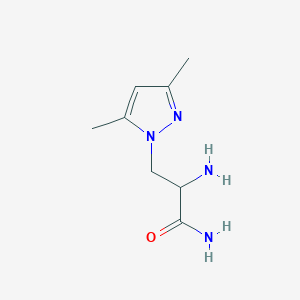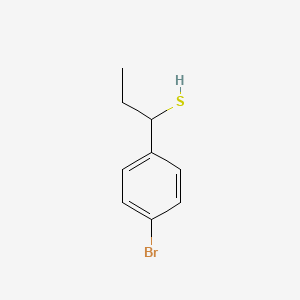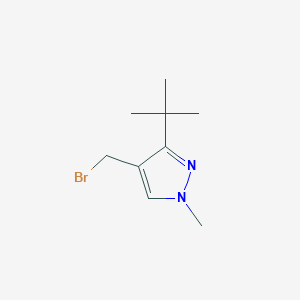
4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromomethyl group at the 4-position, a tert-butyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method involves the bromination of a pyrazole derivative using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new pyrazole derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: New pyrazole derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives of the original compound.
Scientific Research Applications
4-(Bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1-methyl-1H-pyrazole: Lacks the tert-butyl group, resulting in different chemical reactivity and biological activity.
3-tert-Butyl-1-methyl-1H-pyrazole: Lacks the bromomethyl group, affecting its ability to undergo nucleophilic substitution reactions.
4-(Chloromethyl)-3-tert-butyl-1-methyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and properties.
Uniqueness
4-(Bromomethyl)-3-tert-butyl-1-methyl-1H-pyrazole is unique due to the combination of its bromomethyl, tert-butyl, and methyl groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15BrN2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
4-(bromomethyl)-3-tert-butyl-1-methylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-9(2,3)8-7(5-10)6-12(4)11-8/h6H,5H2,1-4H3 |
InChI Key |
SBAOCQZSMQSJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)

![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
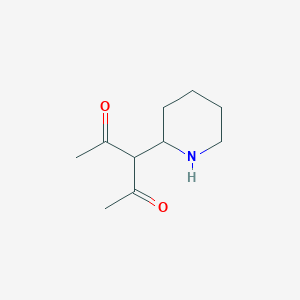
![1-[(3,5-Dichloro-2-pyridyl)oxy]-2-methyl-propan-2-amine](/img/structure/B13301326.png)
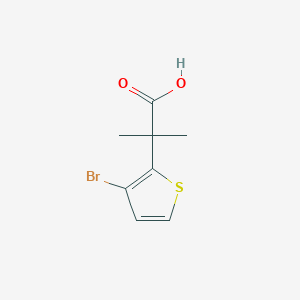
![(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13301341.png)

